(4aS)-4a-(2-Dimethylaminoethyl)-5-hydroxy-3,6-dimethoxyphenanthren-2-one
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Overview
Description
(4aS)-4a-(2-Dimethylaminoethyl)-5-hydroxy-3,6-dimethoxyphenanthren-2-one is a complex organic compound with a unique structure that includes a phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS)-4a-(2-Dimethylaminoethyl)-5-hydroxy-3,6-dimethoxyphenanthren-2-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Functional Groups: The hydroxy and methoxy groups are introduced through specific reactions such as hydroxylation and methylation.
Attachment of the Dimethylaminoethyl Side Chain: This step involves the reaction of the phenanthrene derivative with dimethylaminoethyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as continuous flow synthesis may be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(4aS)-4a-(2-Dimethylaminoethyl)-5-hydroxy-3,6-dimethoxyphenanthren-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the phenanthrene core.
Scientific Research Applications
(4aS)-4a-(2-Dimethylaminoethyl)-5-hydroxy-3,6-dimethoxyphenanthren-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (4aS)-4a-(2-Dimethylaminoethyl)-5-hydroxy-3,6-dimethoxyphenanthren-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate specific pathways, leading to desired biological outcomes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar functional groups but different core structure.
Dimethylaminoethyl acrylate: Another compound with a dimethylaminoethyl side chain.
Uniqueness
(4aS)-4a-(2-Dimethylaminoethyl)-5-hydroxy-3,6-dimethoxyphenanthren-2-one is unique due to its phenanthrene core, which imparts specific chemical and biological properties
Properties
CAS No. |
100009-92-5 |
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Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4aS)-4a-[2-(dimethylamino)ethyl]-5-hydroxy-3,6-dimethoxyphenanthren-2-one |
InChI |
InChI=1S/C20H23NO4/c1-21(2)10-9-20-12-17(25-4)15(22)11-14(20)7-5-13-6-8-16(24-3)19(23)18(13)20/h5-8,11-12,23H,9-10H2,1-4H3/t20-/m0/s1 |
InChI Key |
PALPXQDXPRFGCV-FQEVSTJZSA-N |
Isomeric SMILES |
CN(C)CC[C@]12C=C(C(=O)C=C1C=CC3=C2C(=C(C=C3)OC)O)OC |
Canonical SMILES |
CN(C)CCC12C=C(C(=O)C=C1C=CC3=C2C(=C(C=C3)OC)O)OC |
Origin of Product |
United States |
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